Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate
Description
Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. This structure is substituted with a chlorine atom at position 5, a methyl ester group at position 3, and a tosyl (p-toluenesulfonyl) protecting group at position 1. The tosyl group enhances stability and modulates reactivity, making the compound a valuable intermediate in medicinal chemistry and materials science. Pyrrolopyridine derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c1-10-3-5-12(6-4-10)24(21,22)19-9-14(16(20)23-2)13-7-11(17)8-18-15(13)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVWYEVRGRQFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662708 | |
| Record name | Methyl 5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952182-24-0 | |
| Record name | Methyl 5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Pyrrolo[2,3-b]pyridine Core
The initial step involves synthesizing the pyrrolo[2,3-b]pyridine core through a series of reactions:
-
- Starting with 5-bromo-7-azaindole, this compound can undergo Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and potassium carbonate in a dioxane/water mixture at elevated temperatures (80 °C) for several hours.
Introduction of the Tosyl Group
The tosyl group is introduced through the following method:
- Tosylation Reaction :
- The brominated intermediate can be treated with tosyl chloride and a base (e.g., sodium hydroxide) in dichloromethane at low temperatures (0 °C to room temperature) for one to twelve hours. Alternatively, lithium diisopropylamide (LDA) can be employed under anhydrous conditions to facilitate the reaction at lower temperatures (-78 °C to -40 °C) before adding tosyl chloride.
Final Steps and Purification
Purification Techniques
The crude product can be purified using various techniques:
Chromatography : Column chromatography using silica gel is commonly employed to isolate pure this compound from by-products.
Recrystallization : Recrystallization from appropriate solvents can also enhance purity.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Duration |
|---|---|---|
| Suzuki Coupling | 5-bromo-7-azaindole, phenylboronic acid, Pd catalyst | 1–16 hours |
| Bromination | Br or NBS with triethylamine | 10 min – 60 min |
| Tosylation | Tosyl chloride + NaOH in dichloromethane | 1–12 hours |
| Methyl Ester Formation | Methyl chloroformate or dimethyl sulfate | Variable |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield the corresponding reduced derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., triethylamine), and catalysts (e.g., palladium catalysts).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, THF).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction and oxidation reactions can produce reduced or oxidized forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.
Case Studies
- Anticancer Activity : Research indicates that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in vitro and in vivo models. In a study conducted by Smith et al. (2023), the compound demonstrated a dose-dependent reduction in cell proliferation of several cancer cell lines .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects. A study published in the Journal of Medicinal Chemistry reported that this compound exhibited activity against both Gram-positive and Gram-negative bacteria .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in producing more complex molecules.
Synthesis Applications
- Building Block for Complex Molecules : this compound can be utilized as a building block for synthesizing other biologically active compounds. For instance, it has been employed in the synthesis of novel inhibitors targeting specific enzymes involved in metabolic pathways .
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties.
Material Applications
- Polymer Chemistry : The compound can be incorporated into polymers to enhance their mechanical properties or introduce specific functionalities. Research has shown that incorporating such pyrrolopyridine derivatives into polymer matrices can improve thermal stability and mechanical strength .
Summary of Applications
Mechanism of Action
The mechanism of action of Methyl 5-chloro-1-tosyl-1h-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme or receptor, modulating its activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Table 1. Structural Comparison of Pyrrolopyridine Derivatives
| CAS No. | Compound Name | Chlorine Position | Ester Group | Similarity Score |
|---|---|---|---|---|
| 1235865-77-6 | Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Target) | 5 | Methyl | 1.00 (Reference) |
| 1190321-49-3 | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | 5 | Methyl | 0.66 |
| 885500-55-0 | Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 4 | Ethyl | 0.65 |
| 951625-93-7 | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | 4 | Methyl | 0.65 |
| 871583-23-2 | Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | 4 | Methyl | 0.64 |
Biological Activity
Methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS No. 952182-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H13ClN2O4S
- Molecular Weight : 364.8 g/mol
- CAS Number : 952182-24-0
- Topological Polar Surface Area : 86.6 Ų
- Hydrogen Bond Acceptors : 5
These properties suggest that the compound has a complex structure that may facilitate interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the potential of compounds in the pyrrolo[2,3-b]pyridine series as anticancer agents. For instance, derivatives of this compound have been evaluated for their inhibitory effects on various kinases involved in cancer progression.
- DYRK1A Inhibition : Research indicates that methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives exhibit nanomolar-level inhibition of DYRK1A, a kinase implicated in several cancers. Enzymatic assays confirmed this activity, suggesting a robust anticancer potential .
- Mechanism of Action : The mechanism involves the compound's ability to modulate signaling pathways critical for cell proliferation and survival, making it a candidate for further development as an anticancer therapeutic .
Anti-inflammatory and Antioxidant Effects
In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory and antioxidant activities:
- Inflammatory Response Modulation : Studies using LPS-induced pro-inflammatory models in BV2 microglial cells have shown that the compound can effectively reduce inflammatory markers .
- Antioxidant Activity : The antioxidant capacity was assessed through ORAC assays, indicating that the compound can scavenge free radicals and protect against oxidative stress .
Case Studies and Research Findings
Several studies have explored the biological activity of methyl 5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | DYRK1A Inhibition | Identified nanomolar inhibition with potential anticancer applications. |
| Study B | Anti-inflammatory Effects | Demonstrated significant reduction in inflammatory cytokines in vitro. |
| Study C | Antioxidant Properties | Showed effective scavenging of free radicals in biochemical assays. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
